Advanced Technical Whitepaper: Properties, Synthesis, and Applications of Triethoxy(o-tolyl)silane
Advanced Technical Whitepaper: Properties, Synthesis, and Applications of Triethoxy(o-tolyl)silane
Executive Summary
In the realm of organometallic chemistry and advanced materials science, the precise tuning of steric and electronic parameters is paramount. As a Senior Application Scientist, I frequently encounter the need for coupling agents and synthetic intermediates that offer both robust reactivity and kinetic control. Triethoxy(o-tolyl)silane (CAS: 18412-55-0) perfectly embodies this duality[1].
This molecule features a highly reactive, hydrolyzable triethoxysilyl moiety paired with a sterically demanding ortho-tolyl group. This unique structural architecture makes it an invaluable precursor for the synthesis of complex hydrosilanes, a highly controlled surface modifier for inorganic substrates, and a critical intermediate in transition-metal-catalyzed cross-coupling and borylation workflows[2]. This whitepaper provides an in-depth mechanistic analysis, field-proven synthetic protocols, and physicochemical data to guide researchers in maximizing the utility of this versatile organosilane.
Physicochemical and Structural Profiling
The behavior of triethoxy(o-tolyl)silane is dictated by the spatial arrangement of its substituents. The ortho-methyl group restricts rotation around the C–Si bond, creating a steric shield that fundamentally alters its hydrolysis kinetics compared to unhindered analogs like phenylsilane.
Table 1: Physicochemical and Structural Properties of Triethoxy(o-tolyl)silane
| Property | Value | Structural Significance |
| CAS Number | 18412-55-0[1] | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C13H22O3Si[1] | Balances the organic bulk with three hydrolyzable sites. |
| Molecular Weight | 254.39 g/mol [1] | Influences volatility and distillation parameters. |
| SMILES | CC1=CC=CC=C1(OCC)OCC[1] | Defines the ortho-methyl positioning relative to the silicon center. |
| Physical State | Colorless Oil[2] | Facilitates liquid-phase dosing and solvent miscibility. |
| Boiling Point | ~110 °C at 35 Pa[2] | Requires high-vacuum Kugelrohr distillation for thermal stability. |
Mechanistic Chemistry & Reaction Pathways
The synthetic journey of triethoxy(o-tolyl)silane begins with lithium-halogen exchange, followed by a highly controlled nucleophilic substitution. Once synthesized, the molecule can either be deployed directly for surface sol-gel condensation or subjected to hydride reduction to yield o-tolylsilane—a highly active species used in catalytic borylation[2] and defluorosilylation[3].
Fig 1. Synthetic pathways and downstream applications of triethoxy(o-tolyl)silane.
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, minimizing the risk of failure.
Methodology 1: Synthesis via Organolithium Substitution
Objective: To synthesize triethoxy(o-tolyl)silane while strictly preventing over-alkylation of the silicon center[2].
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Lithiation: Add n-butyllithium (1.57 M, 6.4 mL, 1.0 equiv) dropwise to a solution of 2-bromotoluene (1.73 g, 10.1 mmol) in anhydrous Et₂O (14.0 mL) at room temperature. Stir for 1 hour.
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Causality: Conducting this at room temperature ensures complete lithium-halogen exchange, driving the formation of the highly nucleophilic o-tolyllithium intermediate.
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Cryogenic Substitution: Cool the organolithium solution to -78 °C. Transfer it via cannula into a pre-cooled (-78 °C) solution of tetraethyl orthosilicate (TEOS, 3.4 mL, 15.0 mmol) in Et₂O (14.0 mL). Stir for 1 hour.
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Causality: A common pitfall in organosilane synthesis is the formation of di- or tri-substituted byproducts. By strictly maintaining the TEOS solution at -78 °C, we kinetically trap the mono-substituted product. The low thermal energy combined with the steric bulk of the o-tolyl group prevents subsequent nucleophilic attacks on the silicon center.
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Quenching & Extraction: Allow the mixture to warm to room temperature, then quench with saturated aqueous NH₄Cl. Extract three times with Et₂O. Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.
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Causality: NH₄Cl safely neutralizes unreacted organolithium species without providing extreme pH conditions that would prematurely hydrolyze the newly formed ethoxysilane bonds.
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Purification: Purify the residue via Kugelrohr distillation under reduced pressure (35 Pa, bath temperature 110 °C).
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Causality: High-vacuum distillation effectively separates the pure triethoxy(o-tolyl)silane (colorless oil, ~57% yield) from non-volatile biphenyl byproducts and residual TEOS without inducing thermal degradation[2].
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Methodology 2: Hydride Reduction to o-Tolylsilane
Objective: To convert the triethoxysilane into a reactive hydrosilane for downstream borylation[2].
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Hydride Transfer: Dropwise add triethoxy(o-tolyl)silane (1.27 g, 5.00 mmol) to a suspension of LiAlH₄ (0.382 g, 10.1 mmol, 2.0 equiv) in Et₂O (10.0 mL) under a strict nitrogen atmosphere. Stir for 4 hours at room temperature.
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Causality: LiAlH₄ is a powerful reducing agent that quantitatively displaces the ethoxy groups with hydrides. Dropwise addition is mandatory to control the highly exothermic reaction and rapid gas evolution.
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Precipitation and Filtration: Dilute the reaction mixture with pentane (100 mL). Filter the mixture through a tightly packed Celite pad.
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Causality: Filtration of active hydride species is notoriously hazardous. The addition of pentane is a calculated anti-solvent precipitation that crashes out the highly polar lithium and aluminum ethoxide salts. Using a Celite pad ensures that no pyrophoric micro-particulates pass into the filtrate, establishing a self-validating safety mechanism[2].
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Isolation: Evaporate the solvent under reduced pressure (150 hPa) at 0 °C.
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Causality: The resulting o-tolylsilane is highly volatile. Evaporating at 0 °C prevents catastrophic product loss into the vacuum line.
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Applications in Advanced Materials and Catalysis
From a drug development and materials engineering perspective, triethoxy(o-tolyl)silane serves three primary functions:
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Catalytic Borylation and Cross-Coupling: The reduced form (o-tolylsilane) is a critical intermediate in transition-metal-catalyzed Si–H borylation. This generates silylboronates, which are highly sought-after reagents for complex organic synthesis and API (Active Pharmaceutical Ingredient) scaffold construction[2].
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Defluorosilylation: Triethoxy(o-tolyl)silane and its derivatives are utilized in advanced cobalt-catalyzed defluorosilylation of aryl fluorides via Grignard reagent formation. This demonstrates its utility in functionalizing exceptionally inert C–F bonds[3].
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Sterically Shielded Surface Modification: When applied to silica nanoparticles or metal oxide surfaces, the triethoxy groups hydrolyze to form covalent siloxane (Si–O–Si) bonds. The ortho-tolyl group creates a highly hydrophobic, sterically hindered monolayer. This is particularly useful in passivating nanoparticles to prevent agglomeration in vivo or tuning stationary phases in advanced chromatography.
Quantitative Reactivity Data
Understanding the steric influence of the ortho-methyl group is critical for predicting reaction outcomes. Table 2 summarizes the comparative reactivity profile of triethoxy(o-tolyl)silane against its unhindered counterpart.
Table 2: Comparative Reactivity Profile (Steric Effects)
| Parameter | Triethoxy(phenyl)silane | Triethoxy(o-tolyl)silane | Mechanistic Causality |
| Hydrolysis Kinetics | Fast | Moderate | The ortho-methyl group creates a steric shield around the silicon atom, hindering the approach of water molecules during the sol-gel process. |
| Condensation Control | Prone to oligomerization | Highly controlled | Steric bulk prevents rapid cross-linking, favoring the formation of uniform, highly ordered monolayers on inorganic substrates. |
| Nucleophilic Substitution | Susceptible to over-alkylation | Mono-substitution favored | The bulky o-tolyl group increases the activation energy for subsequent nucleophilic attacks on the silicon center during synthesis. |
References
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[1] Title: 18412-55-0|Triethoxy(o-tolyl)silane|BLD Pharm Source: bldpharm.com URL:
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[2] Title: Synthesis of hydrosilylboronates via the monoborylation of a dihydrosilane Si–H bond and their application for the generation - Semantic Scholar Source: semanticscholar.org URL:
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[3] Title: Supporting Information Cobalt-Catalyzed Defluorosilylation of Aryl Fluorides via Grignard Reagent Formation - Amazon AWS Source: amazonaws.com URL:
